N-(2,4-dimethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methoxyphenyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 2,4-dimethoxyphenyl substituent. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-29-14-8-9-15(19(12-14)31-3)24-20(27)13-33-23-25-16-10-11-32-21(16)22(28)26(23)17-6-4-5-7-18(17)30-2/h4-9,12H,10-11,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEFKPFDIFOTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This complex structure includes a thieno[3,2-d]pyrimidine moiety, which is known for various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related thieno-pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
- Mechanistic studies suggest that these compounds may act through the inhibition of key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound's thieno-pyrimidine framework has also been associated with antimicrobial properties:
- Antibacterial assays demonstrate effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain strains have been reported as low as 0.5 μg/mL .
- Antifungal activity has been observed against various fungal pathogens, indicating a broad-spectrum potential that warrants further investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications to the thieno-pyrimidine core can enhance potency:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased lipophilicity and cellular uptake |
| Alteration of sulfur substituents | Enhanced interaction with biological targets |
| Variation in acetamide side chains | Modulation of selectivity towards specific cancer types |
Case Studies
- Study on Anticancer Efficacy : In a recent screening of a drug library utilizing multicellular spheroids as models for solid tumors, this compound was identified as a promising candidate with significant tumor growth inhibition .
- Evaluation of Antimicrobial Properties : A comprehensive evaluation of various thieno-pyrimidine derivatives revealed that modifications in the phenolic substituents significantly enhanced antimicrobial activity against resistant strains of bacteria .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar thieno[3,2-d]pyrimidine scaffolds exhibit anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Studies suggest that N-(2,4-dimethoxyphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may share these properties due to its structural similarities with established anticancer agents .
Antimicrobial Properties
Compounds containing thieno and pyrimidine moieties often demonstrate antimicrobial activities. The presence of sulfur in the compound's structure may enhance its ability to interact with microbial enzymes or membranes. Preliminary studies suggest that this compound could be effective against a range of bacterial strains, including resistant ones .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit certain pro-inflammatory pathways. Research into related compounds has shown that they can modulate cytokine production and reduce inflammation in various models . This suggests that this compound may have therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of various thieno-pyrimidine derivatives using human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Thieno/Pyrimidine-Based Acetamides
Physicochemical Properties :
Key SAR Trends :
- Electron-Donating Groups : Methoxy substituents (e.g., 2,4-dimethoxy in the target compound) enhance binding to hydrophobic kinase pockets .
- Electron-Withdrawing Groups : Nitro ( ) or trifluoromethoxy ( ) substituents improve metabolic stability but may reduce solubility.
- Core Modifications: Thieno[3,2-d]pyrimidinones (target) vs. thieno[2,3-d]pyrimidinones ( ) alter planarity, affecting intercalation with DNA or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
